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## *Compound of Interest*

Compound Name: *1-(Pyridin-2-yl)thiourea*

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## A Robust, Validated RP-HPLC Method for the Quantitative Determination of Thiourea Derivatives

### Abstract

This application note provides a comprehensive guide to the quantitative analysis of thiourea derivatives using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Thiourea and its derivatives are a versatile class of compounds with significant applications in pharmaceuticals, agriculture, and organic synthesis.<sup>[1][2]</sup> Their accurate quantification is crucial for quality control, pharmacokinetic studies, and environmental monitoring. This document outlines a detailed, step-by-step protocol, the scientific rationale behind the methodological choices, and a complete validation strategy compliant with the International Council for Harmonisation (ICH) guidelines.<sup>[3][4][5]</sup>

### Principle and Rationale

The method leverages the principles of RP-HPLC, a cornerstone technique in modern analytical science renowned for its high sensitivity, reproducibility, and selectivity.<sup>[6]</sup> RP-HPLC

operates by partitioning analytes between a polar mobile phase and a non-polar stationary phase, typically consisting of silica particles bonded with C8 or C18 alkyl chains.[6]

Causality of Methodological Choices:

- Analyte Polarity: Thiourea and many of its simple derivatives are highly polar molecules.[7] This presents a challenge for traditional C18 columns, where such compounds may elute too quickly with the solvent front, resulting in poor retention and resolution.[7] To counteract this, this protocol employs a C18 column specifically designed and end-capped for enhanced retention of polar analytes, which can operate effectively even with highly aqueous mobile phases.[7]
- Mobile Phase Selection: The mobile phase, a mixture of an aqueous buffer and an organic modifier (acetonitrile), is optimized to achieve adequate retention and sharp, symmetrical peaks. The buffer (in this case, a phosphate buffer) controls the pH to ensure consistent ionization state of the analyte, while the organic modifier (acetonitrile) is adjusted to fine-tune the retention time.
- UV Detection: Thiourea derivatives possess a thiocarbonyl group (C=S) which acts as a chromophore, allowing for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector.[1][2] The detection wavelength is set at the  $\lambda_{\text{max}}$  (wavelength of maximum absorbance) of the target derivative, typically between 230-245 nm, to ensure maximum sensitivity.[8][9][10]

## Materials and Reagents

### 2.1. Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with:
  - Quaternary or Binary Gradient Pump
  - Autosampler with temperature control
  - Column Thermostat
  - UV-Vis or Photodiode Array (PDA) Detector

- Analytical Balance (0.01 mg readability)
- pH Meter
- Sonicator
- Vortex Mixer
- Class A Volumetric Flasks and Pipettes
- HPLC Vials (2 mL, amber, with PTFE-lined caps)
- Syringe Filters (0.45  $\mu$ m, PTFE or Nylon)

## 2.2. Chemicals and Standards

- Reference Standard of the target thiourea derivative (e.g., Ethylenethiourea (ETU), Propylthiouracil (PTU)), purity >99.5%
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Potassium Dihydrogen Phosphate ( $\text{KH}_2\text{PO}_4$ ), (Analytical Grade)
- Orthophosphoric Acid (Analytical Grade)
- Water (HPLC Grade or Milli-Q)

# Experimental Protocol

This protocol is designed as a self-validating system, where system suitability is checked before each analytical run to ensure the performance of the chromatographic system.

## 3.1. Preparation of Mobile Phase

- Buffer Preparation (20 mM Potassium Phosphate, pH 4.5):
  - Weigh 2.72 g of  $\text{KH}_2\text{PO}_4$  and dissolve in 1 L of HPLC-grade water.

- Adjust the pH to 4.5 using dilute orthophosphoric acid.
- Filter the buffer solution through a 0.45 µm membrane filter.
- Mobile Phase Composition:
  - Prepare the mobile phase by mixing the Phosphate Buffer (A) and Acetonitrile (B) in the desired ratio (e.g., 85:15 v/v for isocratic elution).
  - Degas the mobile phase for 15 minutes in a sonicator before use.
  - Expert Insight: The initial mobile phase composition should be determined during method development. For polar thiourea derivatives, a higher percentage of the aqueous component is typically required for sufficient retention.[\[7\]](#)

### 3.2. Preparation of Standard Solutions

- Primary Stock Solution (1000 µg/mL):
  - Accurately weigh approximately 25 mg of the thiourea derivative reference standard into a 25 mL volumetric flask.
  - Dissolve and dilute to volume with a suitable solvent (e.g., Methanol or a Methanol:Water mixture). This is the Primary Stock.
- Working Standard Solutions:
  - Perform serial dilutions of the Primary Stock Solution with the mobile phase to prepare a series of at least five calibration standards. For example, for a range of 1-50 µg/mL, concentrations could be 1, 5, 10, 25, and 50 µg/mL.[\[9\]](#)[\[11\]](#)

### 3.3. Sample Preparation

The following is a general procedure and should be adapted based on the sample matrix.

- Accurately weigh a quantity of the sample expected to contain the target analyte.
- Transfer to a volumetric flask and add the extraction solvent (e.g., Methanol).

- Sonicate for 15 minutes to ensure complete extraction of the analyte.
- Dilute to volume with the extraction solvent and mix thoroughly.
- Centrifuge a portion of the solution at 5000 rpm for 10 minutes.
- Filter the supernatant through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial.

### 3.4. Chromatographic Conditions

Parameter	Recommended Condition
HPLC Column	C18, 250 mm x 4.6 mm, 5 $\mu\text{m}$ (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18)
Mobile Phase	Isocratic: Acetonitrile : 20 mM $\text{KH}_2\text{PO}_4$ Buffer (pH 4.5) (15:85, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 $\mu\text{L}$
Column Temperature	30 °C
Detection	UV at 235 nm
Run Time	10 minutes

### 3.5. Analysis Sequence and Quantification

- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Perform a blank injection (mobile phase) to ensure no carryover or contamination.
- Inject the standard solutions in increasing order of concentration.
- Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. A linear regression analysis should yield a correlation coefficient ( $r^2$ ) >

0.999.

- Inject the prepared sample solutions.
- Quantify the amount of the thiourea derivative in the sample by interpolating its peak area from the calibration curve.

## Method Validation (per ICH Q2(R2) Guidelines)

Validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.<sup>[4][12]</sup> The following parameters must be assessed.

**4.1. Specificity** Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.<sup>[3]</sup>

- **Protocol:** Analyze a blank sample matrix, a sample spiked with the analyte, and a sample that has undergone forced degradation (e.g., exposure to acid, base, heat, light, and oxidation). The method is specific if the analyte peak is well-resolved from any other peaks (resolution > 2) and the peak purity can be confirmed using a PDA detector.

### 4.2. Linearity and Range

- **Linearity:** The ability to elicit test results that are directly proportional to the concentration of the analyte.<sup>[3]</sup>
  - **Protocol:** Analyze at least five concentrations across the desired range. Plot peak area vs. concentration and perform linear regression.
- **Range:** The interval between the upper and lower concentrations of an analyte for which the procedure has a suitable level of precision, accuracy, and linearity.<sup>[12][13]</sup>

### 4.3. Accuracy

Accuracy is the closeness of test results to the true value.<sup>[3]</sup>

- **Protocol:** Perform recovery studies by spiking a blank sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. The percent recovery should be calculated.

4.4. Precision Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12]

- Protocol:

- Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
- Intermediate Precision (Inter-day/Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The Relative Standard Deviation (%RSD) is calculated for the results.

4.5. Robustness Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[13][14]

- Protocol: Introduce small changes to the method, such as:

- Flow rate ( $\pm 0.1$  mL/min)
- Column temperature ( $\pm 2$  °C)
- Mobile phase pH ( $\pm 0.2$  units)
- Wavelength ( $\pm 2$  nm)
- The effect on the results (e.g., peak area, retention time) is evaluated.

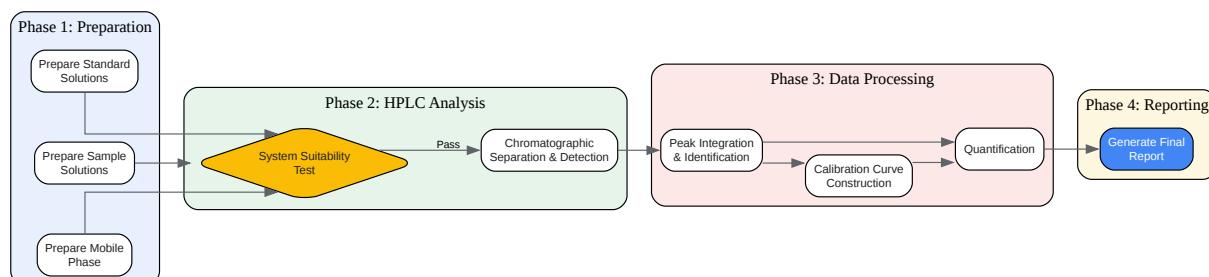
## Data Presentation and Acceptance Criteria

The following table summarizes typical acceptance criteria for the validation parameters based on ICH guidelines.

Validation Parameter	Acceptance Criteria
Linearity ( $r^2$ )	$\geq 0.999$
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	Repeatability: $\leq 2.0\%$ Intermediate: $\leq 2.0\%$
Robustness	System suitability parameters pass at all conditions.
System Suitability (%RSD)	Tailing Factor: $\leq 2.0$ Theoretical Plates: $> 2000$

## Visualization of Workflow

The overall workflow for the quantitative analysis is depicted below.



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Caption: Workflow for the quantitative analysis of thiourea derivatives.

## Conclusion

The RP-HPLC method described in this application note is simple, specific, accurate, and precise for the quantitative determination of thiourea derivatives. The comprehensive validation approach ensures that the method is robust and reliable for its intended use in quality control and research environments, adhering to stringent international regulatory standards.

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